Comparative Multi-Kinase Potency Profile Against Selective Lck Probes
Lck inhibitor 2 is differentiated from selective Lck probes like A-770041 by its broad and potent inhibition of multiple tyrosine kinases in T-cell and B-cell signaling pathways. In cell-free assays, Lck inhibitor 2 inhibits Lck with an IC₅₀ of 13 nM, BTK with 9 nM, LYN with 3 nM, SYK with 26 nM, and TXK with 2 nM . In contrast, A-770041 is a selective Lck inhibitor (IC₅₀ = 147 nM at 1 mM ATP) that is 300-fold selective over Fyn and does not potently inhibit BTK or LYN [1]. This quantitative difference in target breadth makes Lck inhibitor 2 a more appropriate tool for studies requiring simultaneous suppression of multiple signaling nodes.
| Evidence Dimension | Multi-kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Lck: 13 nM, BTK: 9 nM, LYN: 3 nM, SYK: 26 nM, TXK: 2 nM |
| Comparator Or Baseline | A-770041: Lck: 147 nM, selective over Fyn (300-fold), no potent inhibition of BTK/LYN |
| Quantified Difference | Lck inhibitor 2 exhibits potent (<30 nM) inhibition of 5 distinct kinases; A-770041 is >10-fold less potent on Lck and highly selective |
| Conditions | Cell-free enzymatic assays; IC₅₀ values measured at physiological ATP concentrations |
Why This Matters
This data confirms that Lck inhibitor 2 is not a substitute for selective probes like A-770041; its procurement is specifically required for polypharmacology studies of T-cell and B-cell receptor signaling.
- [1] Stachlewitz RF, Hart MA, Bettencourt B, et al. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection. J Pharmacol Exp Ther. 2005;315(1):36-41. View Source
